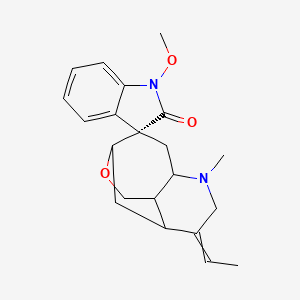
Ethyl 5-iodo-2-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-iodo-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F3IO2 and a molecular weight of 344.07 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by iodine and trifluoromethyl groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-iodo-2-(trifluoromethyl)benzoate typically involves the esterification of 5-iodo-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-iodo-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The trifluoromethyl group can undergo oxidation to form trifluoromethyl ketones under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohols.
Oxidation: Formation of trifluoromethyl ketones.
Applications De Recherche Scientifique
Ethyl 5-iodo-2-(trifluoromethyl)benzoate is used in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of Ethyl 5-iodo-2-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can form halogen bonds with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity .
Comparaison Avec Des Composés Similaires
Ethyl 5-iodo-2-(trifluoromethyl)benzoate can be compared with other similar compounds such as:
Ethyl 2-iodo-5-(trifluoromethyl)benzoate: Similar structure but with different substitution pattern on the benzene ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-Iodo-2-(trifluoromethyl)benzoic acid: The parent acid form of the compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both iodine and trifluoromethyl groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H8F3IO2 |
|---|---|
Poids moléculaire |
344.07 g/mol |
Nom IUPAC |
ethyl 5-iodo-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H8F3IO2/c1-2-16-9(15)7-5-6(14)3-4-8(7)10(11,12)13/h3-5H,2H2,1H3 |
Clé InChI |
JOHXQELVUMTJEY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


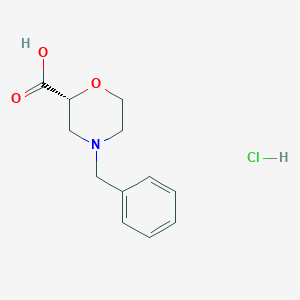
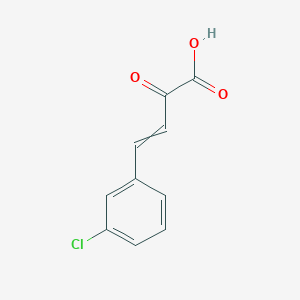
![(3R,5R,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14800782.png)
![Acetamide, N-[1-benzylideno-2-(2,3-dihydro-1-indolyl)-2-oxoethyl]-](/img/structure/B14800786.png)
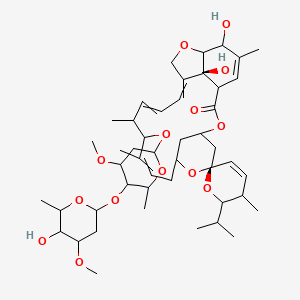
![(1R)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14800797.png)
![(2E)-N-[benzyl(methyl)carbamothioyl]-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14800812.png)
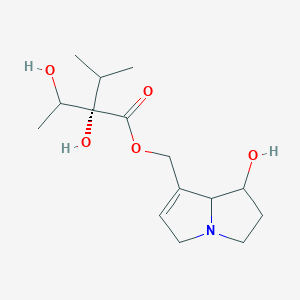
![N'-[2-(4-tert-butylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B14800820.png)
![N'-[(1E)-2-furylmethylene]-2,2-diphenylacetohydrazide](/img/structure/B14800828.png)
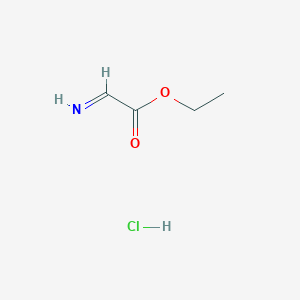
![2-[(2-Methyl-3-nitrophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B14800845.png)
![2-[(2S)-2-[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14800853.png)
